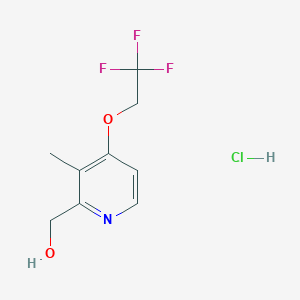

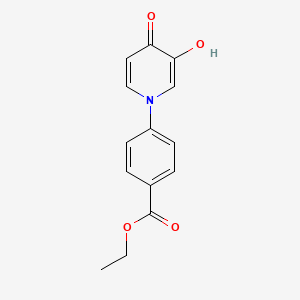

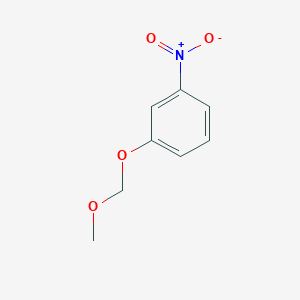

Methoxymethyl 3-nitrophenyl ether

Übersicht

Beschreibung

“Methoxymethyl 3-nitrophenyl ether” is an organic compound that falls under the category of methoxymethyl ethers . Methoxymethyl ethers, often abbreviated as MOM, are a type of chloroalkyl ether and are commonly used in organic synthesis to protect alcohols . They are usually derived from 2-methoxymethyl chloride .

Synthesis Analysis

Methoxymethyl ethers can be synthesized through a process known as the Williamson Ether Synthesis . This process involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . The alcohol to be protected is typically deprotonated with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by the addition of the chloromethyl reagent .Chemical Reactions Analysis

Ethers, including methoxymethyl ethers, are generally unreactive. The most common reaction of ethers is the cleavage of the C-O bond by strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Wissenschaftliche Forschungsanwendungen

Photoreagents for Protein Crosslinking

Methoxymethyl 3-nitrophenyl ether (MM3NE) has been identified as a potential high-yield photoreagent for protein crosslinking and affinity labeling. Under biological conditions and in the absence of light, these compounds are unreactive, but they react quantitatively with amines upon irradiation with light at specific wavelengths. This property makes them useful for transferring the nitrophenyl group from the alcohol to the amine, facilitating the study of protein structures and functions (Jelenc, Cantor, & Simon, 1978).

Alcohol Protecting Groups

MM3NE and related compounds like 4-methoxyphenylmethyl ethers are widely used as alcohol protecting groups in organic synthesis. They offer a reliable method for the protection and subsequent deprotection of alcohols, which is crucial in multi-step synthetic processes. The FeCl3-catalyzed self-cleaving deprotection of these ethers is noteworthy for its efficiency and for yielding highly pure alcohols without the need for extensive purification steps (Sawama et al., 2015).

Photoaffinity Labels

MM3NE derivatives have been explored as potential photoaffinity labels, especially in the study of biologically active compounds. Their ability to undergo clean substitution reactions under specific conditions makes them suitable for labeling and studying molecular interactions, which is valuable in drug discovery and biological research (Castelló et al., 1986).

Directing Group in Asymmetric Synthesis

In asymmetric synthesis, the 4-nitrophenyl ether group, a close relative of MM3NE, serves as an efficient directing group. This feature is particularly important in the enantioselective synthesis of compounds like GABOB and homoserine derivatives, demonstrating its role in producing chiral molecules, which are essential in pharmaceuticals and fine chemicals (Harding et al., 2005).

Wirkmechanismus

The mechanism of action for the reactions of methoxymethyl ethers involves the protonation of the ether oxygen by a strong acid, followed by the attack of the protonated ether by a halide conjugate base . The ether’s more sterically hindered alkyl substituent is then ejected as a leaving group, forming an alcohol product .

Eigenschaften

IUPAC Name |

1-(methoxymethoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQYQOZCWGUZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300871 | |

| Record name | 1-(Methoxymethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25458-48-4 | |

| Record name | 1-(Methoxymethoxy)-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25458-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methoxymethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.